Cas no 1804313-99-2 (4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine)

4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine is a versatile compound with unique structural properties. It features a pyridine ring with substituents that enhance solubility and stability. The difluoromethyl and trifluoromethoxy groups contribute to its high reactivity in organic synthesis, making it an attractive intermediate for pharmaceutical and agrochemical applications. Its distinct hydroxy and methyl groups allow for diverse transformations, offering flexibility in synthesis pathways.
4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine structure
1804313-99-2 structure
Product Name:4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine
CAS No:1804313-99-2
MF:C8H6F5NO2
MW:243.130759716034
CID:4832276
Update Time:2025-07-23

4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H6F5NO2/c1-3-2-4(6(9)10)5(7(15)14-3)16-8(11,12)13/h2,6H,1H3,(H,14,15)
    • InChI Key: ITYDZBOZHLRIEL-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)NC(C=1OC(F)(F)F)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 369
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.3

4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029095397-1g
4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine
1804313-99-2 97%
1g
$1,549.60 2022-04-02

Additional information on 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine

Introduction to 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1804313-99-2)

4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine, identified by its CAS number 1804313-99-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and applications in drug development. The presence of multiple fluorinated and hydroxyl functional groups in its molecular framework imparts unique chemical properties, making it a promising candidate for various synthetic and therapeutic applications.

The molecular structure of 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine consists of a pyridine core substituted with a difluoromethyl group at the 4-position, a hydroxyl group at the 2-position, a methyl group at the 6-position, and a trifluoromethoxy group at the 3-position. This specific arrangement of functional groups contributes to its reactivity and potential biological interactions. The difluoromethyl and trifluoromethoxy groups are particularly noteworthy, as fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of pharmaceutical compounds.

In recent years, there has been growing interest in fluorinated pyridines due to their enhanced pharmacokinetic properties. The introduction of fluorine atoms into organic molecules often leads to improved bioavailability, reduced metabolic degradation, and increased binding affinity to biological targets. For instance, studies have demonstrated that fluorinated pyridines can act as key structural elements in the design of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The compound 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine exemplifies this trend, as its structural features may enable it to interact effectively with protein targets involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a building block for more complex molecules with tailored biological activities. The hydroxyl group provides a site for further functionalization, allowing chemists to modify the compound's properties as needed for specific applications. Additionally, the combination of electron-withdrawing and electron-donating groups around the pyridine ring can fine-tune its electronic characteristics, which is crucial for optimizing drug-receptor interactions.

Recent advancements in computational chemistry have also facilitated the study of 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine. Molecular modeling techniques have been employed to predict how this compound might bind to various biological targets, such as enzymes and receptors. These predictions can guide experimental efforts by identifying promising leads for further optimization. Moreover, machine learning algorithms have been trained on large datasets of drug-like molecules to predict their biological activities, which can help researchers prioritize compounds like this one for further investigation.

The synthesis of 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine presents unique challenges due to the complexity of its structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of fluorinated pyridines, which are otherwise difficult to synthesize using traditional methods. These advances have opened up new possibilities for incorporating fluorinated pyridines into drug discovery pipelines.

In addition to its pharmaceutical applications, 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine may find utility in other areas of chemistry and materials science. For example, fluorinated pyridines have been used in the development of liquid crystals and organic semiconductors due to their ability to influence electronic properties. The unique electronic characteristics of this compound could make it valuable in designing advanced materials with specific functionalities.

The safety profile of any chemical compound is an essential consideration before it can be widely used in research or industrial applications. While 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine has not been extensively studied from a toxicological perspective, standard safety protocols should be followed when handling it in the laboratory or during production. Proper ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP) are recommended to ensure safe usage.

The future prospects for 4-(Difluoromethyl)-2-hydroxy-6-methyl-3-(trifluoromethoxy)pyridine are promising given its structural features and potential applications. As research continues to uncover new biological targets and synthetic strategies, this compound may play an increasingly important role in drug development and materials science. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in realizing its full potential.

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